2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone
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Overview
Description
2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a dihydroxyphenyl ethanone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzyl and dichlorophenyl groups. The final step involves the attachment of the dihydroxyphenyl ethanone moiety via a sulfanyl linkage. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole ring and the phenyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole and phenyl derivatives.
Substitution: Various substituted triazole and phenyl compounds
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole ring and the dichlorophenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-benzyl-5-(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(2,3-dimethylphenyl)acetamide
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
- 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone
Uniqueness
2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone is unique due to its combination of a triazole ring, dichlorophenyl group, and dihydroxyphenyl ethanone moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H17Cl2N3O3S |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C23H17Cl2N3O3S/c24-16-7-8-17(18(25)11-16)22-26-27-23(28(22)12-14-4-2-1-3-5-14)32-13-21(31)15-6-9-19(29)20(30)10-15/h1-11,29-30H,12-13H2 |
InChI Key |
CLFXGRSHWNSVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)O)O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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